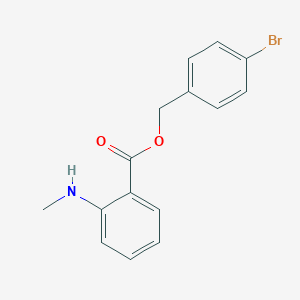

4-Bromobenzyl 2-(methylamino)benzoate

Description

Overview of Substituted Benzoate (B1203000) Esters and Methylamino Derivatives in Organic Chemistry Research

Substituted benzoate esters are a cornerstone of organic chemistry, valued for their wide-ranging applications and versatile reactivity. Benzoate esters are commonly found in natural products, serve as important intermediates in organic synthesis, and are integral to the materials science field, particularly in the development of liquid crystals. tandfonline.comscispace.com The ester functional group itself can be synthesized through various methods, including Fischer esterification or by reacting an acid chloride with an alcohol. docbrown.inforesearchgate.net The properties of benzoate esters, such as their hydrolytic stability and electronic characteristics, can be finely tuned by the nature and position of substituents on the aromatic ring. nih.gov

Methylamino derivatives, particularly N-methylanthranilic acid and its esters, are also of considerable interest. The methylamino group (-NHCH₃) can significantly influence a molecule's physical and chemical properties, including its basicity, nucleophilicity, and ability to participate in hydrogen bonding. These derivatives are precursors in the synthesis of various heterocyclic compounds and have been explored for their utility in developing fluorescent probes for biological assays. core.ac.ukrsc.org The metabolism of N-alkyl anthranilic acid esters typically involves hydrolysis of the ester bond, followed by excretion of the corresponding N-alkylanthranilic acid. inchem.org

Significance of Brominated Organic Compounds as Synthons and Probes

The incorporation of a bromine atom into an organic molecule, a process known as bromination, is a powerful strategy in synthetic and medicinal chemistry. Brominated organic compounds are highly valuable as synthons, which are molecular fragments used as building blocks in the construction of more complex molecules. The carbon-bromine bond can readily participate in a variety of chemical transformations, most notably in cross-coupling reactions like the Suzuki-Miyaura coupling, which are fundamental to modern organic synthesis.

In medicinal chemistry, the introduction of bromine can profoundly affect a molecule's biological activity. tethyschemical.com This "bromine advantage" can include enhancing therapeutic efficacy, favorably altering metabolic pathways, and increasing the duration of a drug's action. Bromine's size and electronegativity allow it to form halogen bonds, a type of non-covalent interaction that can influence how a molecule binds to biological targets like proteins. Consequently, bromine-containing compounds are investigated for a wide range of pharmaceutical applications, including as antimicrobial, antiviral, and anticancer agents. tethyschemical.comazom.com

Conceptual Frameworks for Investigating Novel Chemical Entities like 4-Bromobenzyl 2-(methylamino)benzoate

The investigation of a novel chemical entity such as this compound follows a systematic research framework. sciencemadness.org This process is essential for characterizing the molecule's structure, properties, and potential applications.

Synthesis and Purification: The primary synthetic route would likely involve the esterification of N-methylanthranilic acid with 4-bromobenzyl alcohol, or the reaction of N-methylanthraniloyl chloride with 4-bromobenzyl alcohol. Another approach could be the N-alkylation of a 4-bromobenzyl anthranilate. google.com Following synthesis, purification would be achieved using standard techniques like recrystallization or column chromatography.

Structural Elucidation: The precise structure of the synthesized compound is confirmed through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would provide detailed information about the hydrogen and carbon framework of the molecule, confirming the connectivity of the atoms.

Infrared (IR) Spectroscopy: IR spectroscopy would identify the key functional groups present, such as the ester carbonyl (C=O) stretch, the C-N stretch of the amino group, and the C-Br bond. researchgate.net

Mass Spectrometry (MS): MS would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its structure. nih.gov

Physicochemical Property Characterization: Key physical properties would be determined to establish a baseline for the compound.

| Property | Description | Representative Method(s) |

| Melting Point | The temperature at which the solid form of the compound transitions to a liquid. | Differential Scanning Calorimetry (DSC) |

| Solubility | The ability of the compound to dissolve in various solvents. | Visual assessment in various solvents |

| Spectroscopic Data | Absorption and emission of electromagnetic radiation, providing insight into electronic structure. | UV-Vis and Fluorescence Spectroscopy |

| Hydrolytic Stability | The compound's resistance to hydrolysis, particularly of the ester linkage, under different pH conditions. | HPLC monitoring over time in buffered solutions |

Computational Modeling: Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict the molecule's geometry, electronic properties (like HOMO and LUMO energy levels), and spectroscopic characteristics, offering deeper insight into its behavior. mdpi.com

Current Gaps and Future Opportunities in the Research Landscape of Benzoate Derivatives

While benzoate derivatives are well-studied, there remain significant opportunities for new research and development. One major area of focus is the creation of novel materials with specific properties. For instance, the strategic placement of substituents can lead to the development of new liquid crystals, polymers, and photoactive materials. tandfonline.comresearchgate.net The synthesis of this compound could be a step toward creating molecules with interesting mesomorphic or optical properties.

In the realm of medicinal chemistry, the vast chemical space occupied by benzoate derivatives is far from fully explored. There is ongoing interest in synthesizing new derivatives as potential therapeutic agents. asianpubs.org The combination of a brominated moiety, known for its potential to enhance biological activity, with the anthranilate scaffold, present in several bioactive compounds, makes this compound a candidate for biological screening. Future research could focus on synthesizing a library of related compounds and evaluating their potential as enzyme inhibitors or receptor modulators.

Furthermore, the development of more sustainable and efficient synthetic methodologies for producing benzoate esters and their derivatives is a continuing goal in green chemistry. rroij.comuwlax.edu Research into new catalytic systems or the use of alternative energy sources like microwave irradiation for these syntheses represents a significant future opportunity. uwlax.edumdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C15H14BrNO2 |

|---|---|

Molecular Weight |

320.18 g/mol |

IUPAC Name |

(4-bromophenyl)methyl 2-(methylamino)benzoate |

InChI |

InChI=1S/C15H14BrNO2/c1-17-14-5-3-2-4-13(14)15(18)19-10-11-6-8-12(16)9-7-11/h2-9,17H,10H2,1H3 |

InChI Key |

KDLZAMKCASMZFO-UHFFFAOYSA-N |

SMILES |

CNC1=CC=CC=C1C(=O)OCC2=CC=C(C=C2)Br |

Canonical SMILES |

CNC1=CC=CC=C1C(=O)OCC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromobenzyl 2 Methylamino Benzoate

Primary Synthetic Routes to the Ester Linkage Formation

The formation of the ester bond between the 2-(methylamino)benzoic acid and 4-bromobenzyl alcohol moieties is a critical step in the synthesis of 4-bromobenzyl 2-(methylamino)benzoate. This can be achieved through direct methods or by activating the carboxylic acid.

Direct Esterification Approaches from 2-(Methylamino)benzoic Acid and 4-Bromobenzyl Alcohol

Direct esterification, a fundamental reaction in organic chemistry, involves the condensation of a carboxylic acid and an alcohol in the presence of an acid catalyst. In the context of synthesizing this compound, this would involve the reaction of 2-(methylamino)benzoic acid with 4-bromobenzyl alcohol.

The reaction is typically performed under heating, with a catalyst to accelerate the rate of reaction. The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the formation of the ester. This can be achieved through azeotropic distillation. A patent for the preparation of other benzoic acid esters describes a process where the esterification is carried out by reacting benzoic acid with an alcohol, and the water of reaction is removed by distillation google.com. While this patent does not specifically mention this compound, the principles are directly applicable.

A general procedure for this direct esterification would likely involve refluxing 2-(methylamino)benzoic acid and 4-bromobenzyl alcohol in a suitable solvent such as toluene, with a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Table 1: General Conditions for Direct Esterification

| Parameter | Condition |

|---|---|

| Reactants | 2-(Methylamino)benzoic Acid, 4-Bromobenzyl Alcohol |

| Catalyst | Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (p-TsOH) |

| Solvent | Toluene or a similar non-polar solvent capable of azeotropic water removal |

| Temperature | Reflux temperature of the solvent |

| Byproduct Removal | Azeotropic distillation of water using a Dean-Stark apparatus |

Activated Carboxylic Acid Derivatives in Ester Synthesis (e.g., Acid Chlorides, Mixed Anhydrides)

To overcome the equilibrium limitations of direct esterification and to achieve milder reaction conditions, 2-(methylamino)benzoic acid can be converted into a more reactive derivative. The most common of these activated forms is the acyl chloride.

The synthesis of the related compound, methyl N-methylanthranilate, has been described to proceed through the reaction of N-methylanthranilic acid with thionyl chloride (SOCl₂) to form the intermediate acid chloride. This highly reactive species is then reacted with an alcohol to yield the desired ester google.comepo.org. Adapting this methodology, 2-(methylamino)benzoyl chloride can be synthesized and subsequently reacted with 4-bromobenzyl alcohol.

The formation of the acid chloride is typically carried out by treating 2-(methylamino)benzoic acid with thionyl chloride, often in an inert solvent. The resulting acid chloride is then reacted with 4-bromobenzyl alcohol, usually in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct.

Table 2: Two-Step Esterification via Acid Chloride

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1. Acid Chloride Formation | 2-(Methylamino)benzoic Acid | Thionyl Chloride (SOCl₂) | 2-(Methylamino)benzoyl Chloride |

| 2. Esterification | 2-(Methylamino)benzoyl Chloride, 4-Bromobenzyl Alcohol | Pyridine or Triethylamine | this compound |

Palladium-Catalyzed Coupling Strategies for Aromatic Ring Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they offer alternative strategies for the synthesis of precursors to this compound.

Suzuki-Miyaura Cross-Coupling Precursors and Analogues

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organohalide in the presence of a palladium catalyst and a base nih.gov. This reaction could be employed to synthesize analogues or precursors of the target molecule. For instance, a bromo-substituted aniline (B41778) could be coupled with a boronic acid to form a more complex aniline derivative before the addition of the methyl group and esterification.

Research has demonstrated the successful Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines with a variety of boronic esters, highlighting the robustness of this method for creating ortho-substituted anilines which are key structural elements in many pharmacologically active compounds nih.govrsc.org. While not a direct synthesis of the final molecule, this approach is crucial for creating a library of structurally diverse analogues. For example, coupling an ortho-bromoaniline with a suitable boronic ester could be a key step in a multi-step synthesis of a related compound nih.gov.

Other Metal-Catalyzed Bond Formations Incorporating Bromine

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed reactions can be utilized. The Heck reaction, for example, allows for the formation of carbon-carbon bonds between an aryl halide and an alkene organic-chemistry.org. While not directly applicable to the synthesis of the target ester, it demonstrates the utility of palladium catalysis in functionalizing bromo-substituted aromatic rings.

Furthermore, palladium-catalyzed reactions have been extensively used in the synthesis of heterocyclic compounds, which can be structurally related to the benzofuran (B130515) core. For example, the palladium-catalyzed ring closure of aryl o-bromobenzyl ketones provides a route to 2-arylbenzofurans researchgate.net. Palladium-catalyzed reactions involving benzofuran-2-ylmethyl acetates with various nucleophiles have also been explored nih.gov. These methodologies, while not directly producing this compound, showcase the broad applicability of palladium catalysis in manipulating molecules containing a bromobenzyl moiety.

Strategies for Introducing the Methylamino Moiety onto Benzoic Acid Scaffolds

One common method involves the reductive amination of methyl anthranilate with formaldehyde (B43269) in the presence of a reducing agent. A patented process describes the mono-N-methylation of methyl anthranilate by reacting it with formaldehyde and hydrogen in a hydrogen atmosphere with a hydrogenation catalyst google.comepo.org. This method is reported to produce the desired product in high purity and good yield epo.orgprepchem.com.

Table 3: Reductive Amination for N-Methylation

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | Methyl Anthranilate | google.comepo.org |

| Methylating Agent | Formaldehyde | google.comepo.org |

| Reducing Agent | Hydrogen Gas (H₂) | google.comepo.org |

| Catalyst | Hydrogenation catalyst (e.g., Raney nickel, palladium on charcoal) | epo.org |

| Solvent | Water-miscible solvent (e.g., isopropanol, methanol) | epo.org |

| Temperature | 35–75°C | epo.org |

| Pressure | 1034 to 6895 kPa | epo.org |

Alternatively, enzymatic methods have been explored for the N-methylation of anthranilic acid. Cell-free extracts from certain plant cell cultures have been shown to catalyze the N-methylation of anthranilic acid using S-adenosyl-L-methionine as the methyl donor ebi.ac.uk. This biosynthetic approach offers a highly specific and environmentally benign route to N-methylanthranilic acid ebi.ac.uk.

Green Chemistry Approaches and Sustainable Synthetic Protocols for this compound

In recent years, the principles of green chemistry have become increasingly integral to synthetic organic chemistry, aiming to reduce the environmental impact of chemical processes. For the synthesis of this compound, several green chemistry approaches can be considered, drawing parallels from the synthesis of structurally similar esters.

One of the most promising green approaches is the use of enzymatic catalysis. Lipases, for instance, have been successfully employed in the solvent-free synthesis of esters like benzyl (B1604629) benzoate (B1203000). This biocatalytic method often proceeds under mild conditions, reducing energy consumption and avoiding the use of hazardous reagents. An analogous enzymatic esterification of 2-(methylamino)benzoic acid with 4-bromobenzyl alcohol could offer a sustainable alternative to traditional chemical methods. Research on enzymatic acylation has demonstrated high conversion rates (over 90%) in solvent-free systems, which also simplifies product purification.

The choice of solvent is another critical aspect of green synthesis. Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Polyethylene glycol (PEG) has emerged as a benign reaction medium that can also act as a phase-transfer catalyst, enhancing reaction rates and facilitating catalyst recycling. The use of PEG-400 as a solvent for related reactions has been shown to be effective, avoiding the need for volatile and toxic organic solvents.

Furthermore, the development of synthetic protocols with high atom economy is a fundamental principle of green chemistry. In this regard, the Fischer-Speier esterification, which produces water as the only byproduct, is inherently more atom-economical than methods that generate larger waste streams.

Sustainable protocols also emphasize the use of renewable starting materials and energy-efficient reaction conditions. While the starting materials for this compound are typically derived from petrochemical sources, future research could explore biosynthetic routes to precursors. Additionally, optimizing reaction conditions to minimize temperature and reaction time contributes to a more sustainable process.

Table 1: Comparison of Green Chemistry Approaches for Ester Synthesis

| Approach | Key Features | Potential Advantages for Synthesizing this compound |

| Enzymatic Catalysis | Use of lipases or other enzymes; mild reaction conditions (e.g., 50°C); often solvent-free. | High selectivity, reduced energy consumption, biodegradable catalyst, minimal waste. |

| Green Solvents | Replacement of volatile organic compounds (VOCs) with benign alternatives like Polyethylene Glycol (PEG). | Reduced toxicity and environmental impact, potential for solvent recycling. |

| High Atom Economy Reactions | Favoring reactions like Fischer-Speier esterification where most atoms from the reactants are incorporated into the final product. | Maximizes resource efficiency and minimizes waste generation. |

Yield Optimization and Purity Enhancement Techniques in Synthesis

Optimizing the yield and ensuring the high purity of the final product are critical for the practical application of any synthetic protocol. For the synthesis of this compound, several techniques can be employed to achieve these goals.

Yield Optimization:

The yield of an esterification reaction is often governed by chemical equilibrium. In the case of Fischer-Speier esterification, the reaction between a carboxylic acid and an alcohol is reversible. To drive the equilibrium towards the product side and thus increase the yield, several strategies based on Le Chatelier's principle can be implemented. One common approach is to use a large excess of one of the reactants, typically the less expensive one. For instance, using an excess of 4-bromobenzyl alcohol would shift the equilibrium to favor the formation of the ester.

Another effective technique is the removal of a product as it is formed. In acid-catalyzed esterification, the removal of water, a byproduct, will drive the reaction to completion. This can be achieved through methods such as azeotropic distillation using a Dean-Stark apparatus, particularly if a suitable solvent that forms an azeotrope with water is used.

The choice of catalyst and reaction conditions also plays a crucial role. While strong mineral acids like sulfuric acid are traditional catalysts for Fischer esterification, their use can sometimes lead to side reactions and purification challenges. mdpi.commasterorganicchemistry.com The optimization of catalyst loading, temperature, and reaction time is essential to maximize the yield while minimizing the formation of impurities. For instance, studies on similar esterifications have shown that adjusting the molar ratio of reactants and the amount of catalyst can significantly impact conversion rates.

Purity Enhancement:

Once the synthesis is complete, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts. For this compound, which is expected to be a solid at room temperature, recrystallization is a primary purification technique. The choice of solvent for recrystallization is critical; an ideal solvent will dissolve the compound at an elevated temperature but not at room temperature, while the impurities remain soluble at all temperatures or are insoluble. Mixtures of solvents, such as ethyl acetate (B1210297) and n-hexane, are often employed to achieve the desired solubility profile. wikipedia.org

Chromatographic techniques are also powerful tools for purification. Column chromatography, using a stationary phase like silica (B1680970) gel and an appropriate eluent system, can separate the target compound from impurities with different polarities. prepchem.comchemicalbook.com The selection of the eluent, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is optimized to achieve good separation.

The purity of the final compound is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). These methods provide detailed information about the structure and purity of the synthesized this compound.

Table 2: Summary of Yield Optimization and Purity Enhancement Techniques

| Technique | Purpose | Description |

| Use of Excess Reagent | Yield Optimization | Employing a stoichiometric excess of one reactant (e.g., 4-bromobenzyl alcohol) to shift the reaction equilibrium towards the product. |

| Removal of Water | Yield Optimization | Continuously removing the water byproduct from the reaction mixture, for example, by azeotropic distillation. |

| Recrystallization | Purity Enhancement | Dissolving the crude product in a hot solvent and allowing it to cool, causing the pure compound to crystallize out. |

| Column Chromatography | Purity Enhancement | Separating the target compound from impurities based on differential adsorption on a solid stationary phase. |

| Analytical Verification | Purity Assessment | Using techniques like NMR, MS, and HPLC to confirm the structure and determine the purity level of the final product. |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromobenzyl 2 Methylamino Benzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

High-resolution NMR spectroscopy would be the cornerstone for determining the precise molecular structure of 4-bromobenzyl 2-(methylamino)benzoate in solution.

2D-NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

To establish the covalent framework of the molecule, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the molecule. It would be expected to show correlations between the protons on the 4-bromobenzyl group and within the 2-(methylamino)benzoate moiety, confirming the connectivity of the aromatic and aliphatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique would identify direct one-bond correlations between protons and their attached carbon atoms (¹H-¹³C). This would allow for the unambiguous assignment of each carbon atom in the structure based on the chemical shifts of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the distinct fragments of the molecule, for instance, by showing a correlation between the benzylic protons of the 4-bromobenzyl group and the carbonyl carbon of the benzoate (B1203000) group, thus confirming the ester linkage.

A hypothetical table of expected NMR data is presented below.

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1' | - | ~130 | - |

| 2', 6' | ~7.5 | ~129 | C4', C=O |

| 3', 5' | ~7.2 | ~131 | C1', C5' |

| 4' | - | ~122 | - |

| 7' (CH₂) | ~5.3 | ~66 | C1', C2', C6', C=O |

| 1 | - | ~110 | - |

| 2 | - | ~151 | - |

| 3 | ~6.6 | ~111 | C1, C5, C=O |

| 4 | ~7.3 | ~134 | C2, C6 |

| 5 | ~6.7 | ~116 | C1, C3 |

| 6 | ~7.9 | ~132 | C2, C4 |

| C=O | - | ~167 | - |

| N-CH₃ | ~2.9 | ~30 | C2 |

| N-H | ~8.0 (broad) | - | C2 |

NOESY/ROESY for Stereochemical and Conformational Insights

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would provide critical information about the through-space proximity of protons, offering insights into the molecule's three-dimensional structure and preferred conformation in solution. For instance, NOE correlations between the N-methyl protons and the aromatic proton at position 6 of the benzoate ring, or between the benzylic protons and the protons on the benzoate ring, would help to define the spatial arrangement of the different parts of the molecule relative to each other.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

HRMS would be employed to determine the exact mass of the molecular ion with high precision, which in turn would confirm the elemental composition of this compound (C₁₅H₁₄BrNO₂). The expected monoisotopic mass would be approximately 320.0286 Da and 322.0265 Da due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Analysis of the fragmentation pattern in the mass spectrum would provide further structural confirmation. Key expected fragmentation pathways would include:

Loss of the 4-bromobenzyl radical.

Cleavage of the ester bond to generate the 4-bromobenzyl cation and the 2-(methylamino)benzoate anion.

Fragmentation of the 2-(methylamino)benzoate portion.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interaction Studies

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy would be used to identify the characteristic vibrational modes of the functional groups present in the molecule.

| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch | 3350-3450 (sharp) | 3350-3450 |

| C-H Stretch (Aromatic) | 3000-3100 | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-3000 | 2850-3000 |

| C=O Stretch (Ester) | 1700-1720 | 1700-1720 |

| C=C Stretch (Aromatic) | 1580-1620, 1450-1500 | 1580-1620, 1450-1500 |

| C-O Stretch (Ester) | 1250-1300 | 1250-1300 |

| C-N Stretch | 1200-1350 | 1200-1350 |

| C-Br Stretch | 500-600 | 500-600 |

These techniques would also be valuable for studying intermolecular interactions, such as hydrogen bonding involving the N-H group, in the solid state.

Electronic Absorption (UV-Vis) and Emission (Fluorescence) Spectroscopy for Electronic Structure and Photophysical Properties

UV-Visible absorption spectroscopy would reveal the electronic transitions within the molecule. The presence of two aromatic rings and the amino and ester functional groups would likely result in multiple absorption bands in the UV region (typically 200-400 nm). The position and intensity of these bands are sensitive to the solvent polarity and the molecular conformation.

Fluorescence spectroscopy would provide information about the molecule's emissive properties upon excitation. The fluorescence quantum yield and lifetime would be key parameters to characterize its photophysical behavior. The potential for intramolecular charge transfer (ICT) from the methylamino group to the benzoate ring could lead to interesting solvatochromic effects in the emission spectrum.

Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation and Crystal Packing Analysis

The definitive method for determining the three-dimensional structure of this compound in the solid state would be single-crystal X-ray diffraction. This technique would provide precise bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the crystal lattice. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonds, π-π stacking, and halogen bonding, that govern the crystal packing arrangement. A search of crystallographic databases did not yield a structure for this specific compound.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article with detailed research findings for the following topics related to this specific compound:

Computational Chemistry and Theoretical Investigations of 4 Bromobenzyl 2 Methylamino Benzoate

Conceptual DFT for Understanding Reaction Mechanisms and Pathways

Without dedicated studies on 4-Bromobenzyl 2-(methylamino)benzoate, any attempt to generate content for these sections would involve speculation or generalization from other compounds, which would not adhere to the required standards of scientific accuracy and focus on the subject molecule.

Chemical Transformations and Reaction Mechanisms of 4 Bromobenzyl 2 Methylamino Benzoate

Hydrolysis and Transesterification Reactions of the Benzoate (B1203000) Ester Moiety

The ester linkage in 4-Bromobenzyl 2-(methylamino)benzoate is a primary site for nucleophilic attack, leading to cleavage of the acyl-oxygen bond. These reactions, including hydrolysis and transesterification, can be promoted under acidic, basic, or enzymatic conditions.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of the benzoate ester is a reversible process that results in the formation of 2-(methylamino)benzoic acid and 4-bromobenzyl alcohol. The reaction is typically carried out by heating the ester in the presence of an aqueous solution of a strong, non-nucleophilic acid, such as sulfuric acid or hydrochloric acid. chemguide.co.uk The mechanism proceeds through several equilibrium steps. libretexts.orgchemistrysteps.com

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺). chemguide.co.uk This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. youtube.com

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the oxygen of the 4-bromobenzyl alcohol leaving group. This converts the alkoxy group into a good leaving group (an alcohol). youtube.com

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the protonated 4-bromobenzyl alcohol. libretexts.org

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield the final product, 2-(methylamino)benzoic acid, and regenerate the acid catalyst. youtube.com

A noteworthy feature for this specific substrate is the potential for intramolecular catalysis. The neighboring 2-(methylamino) group can act as an intramolecular general base catalyst. acs.orgnih.gov Studies on 2-aminobenzoate (B8764639) esters show that the amino group can facilitate hydrolysis, leading to rate enhancements of 50- to 100-fold compared to their para-substituted analogs. acs.orgnih.gov This occurs via a pH-independent mechanism where the amine assists in the deprotonation of the attacking water molecule. nih.gov

Base-Promoted Hydrolysis (Saponification): In the presence of a strong base, such as sodium hydroxide (B78521) (NaOH), the ester undergoes hydrolysis in a reaction commonly known as saponification. masterorganicchemistry.com This process is effectively irreversible because the final step involves the deprotonation of the carboxylic acid to form a carboxylate salt, which is resistant to further nucleophilic attack. libretexts.orgmasterorganicchemistry.com

Nucleophilic Attack by Hydroxide: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the ester. This step forms a tetrahedral intermediate. libretexts.org

Elimination of the Leaving Group: The intermediate collapses, and the 4-bromobenzyl alkoxide ion is eliminated. libretexts.orgmasterorganicchemistry.com

Deprotonation: The alkoxide is a strong base and immediately deprotonates the newly formed 2-(methylamino)benzoic acid. This acid-base reaction is rapid and drives the equilibrium towards the products, forming sodium 2-(methylamino)benzoate and 4-bromobenzyl alcohol. libretexts.org An acidic workup is required to protonate the carboxylate and isolate the free carboxylic acid.

| Reaction | Conditions | Products | Mechanism |

| Acid-Catalyzed Hydrolysis | Dilute H₂SO₄ or HCl, H₂O, Heat | 2-(methylamino)benzoic acid, 4-bromobenzyl alcohol | A-AC2 (Acid-catalyzed, Acyl-oxygen cleavage, Bimolecular) |

| Base-Promoted Hydrolysis | NaOH or KOH, H₂O/Alcohol, Heat | Sodium 2-(methylamino)benzoate, 4-bromobenzyl alcohol | B-AC2 (Base-promoted, Acyl-oxygen cleavage, Bimolecular) |

Enzymes, particularly lipases and esterases, offer a green and highly selective alternative for the transformation of esters. nih.gov These biocatalysts can operate under mild conditions and often display high chemo-, regio-, and enantioselectivity. acs.org

Enzymatic Hydrolysis: Lipases, such as those from Candida antarctica (CALB), Candida rugosa, and Pseudomonas cepacia, are widely used for ester hydrolysis. nih.govgoogle.com The hydrolysis of this compound using a lipase (B570770) in an aqueous buffer system would yield 2-(methylamino)benzoic acid and 4-bromobenzyl alcohol. The reaction mechanism typically involves a serine hydrolase catalytic triad (B1167595) (Ser-His-Asp/Glu). A reaction parameter (ρ) value of +0.98 was measured for the BphD-catalyzed hydrolysis of p-nitrophenyl benzoate esters, which suggests a buildup of negative charge in the transition state, consistent with a general base mechanism. nih.gov

Enzymatic Transesterification: Transesterification involves reacting the ester with a different alcohol to produce a new ester. In a non-aqueous (organic solvent) medium, lipases can efficiently catalyze the transesterification of this compound. For instance, reacting the substrate with a simple alcohol like ethanol (B145695) in the presence of an immobilized lipase like Novozym 435 (CALB) would produce Ethyl 2-(methylamino)benzoate and 4-bromobenzyl alcohol. The use of a large excess of the new alcohol can drive the reaction to completion. libretexts.org Studies on the enzymatic transesterification of methyl benzoate with glycerol (B35011) have shown that reaction parameters such as solvent, temperature, and enzyme loading are crucial for optimizing product yield. unife.it

| Transformation | Enzyme (Example) | Reactant | Product |

| Hydrolysis | Candida antarctica Lipase B (CALB) | H₂O | 2-(methylamino)benzoic acid |

| Transesterification | Novozym 435 | Propanol | Propyl 2-(methylamino)benzoate |

Reactions at the Methylamino Group

The secondary amine functionality is a nucleophilic center and can also participate in oxidation-reduction reactions.

N-Alkylation: The nitrogen atom of the methylamino group can be further alkylated to form a tertiary amine. This can be achieved using alkylating agents like alkyl halides (e.g., methyl iodide) or through greener methods like the borrowing-hydrogen strategy with alcohols. nih.govresearchgate.net For instance, reaction with methanol (B129727) in the presence of an Iridium or Ruthenium catalyst can yield 4-Bromobenzyl 2-(dimethylamino)benzoate. acs.org Using dimethyl carbonate (DMC) as a methylating agent over a heterogeneous catalyst is another environmentally benign approach. nih.gov

N-Acylation: The methylamino group readily reacts with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) to form an amide. For example, reacting this compound with acetyl chloride would yield 4-Bromobenzyl 2-(N-methylacetamido)benzoate.

N-Sulfonylation: Similarly, reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base affords the corresponding N-sulfonamide. This would convert the methylamino group into a 2-(N-methyl-4-toluenesulfonamido) group.

| Reaction | Reagent | Product Functional Group |

| N-Alkylation | Methyl Iodide or Methanol/Catalyst | Tertiary Amine (Dimethylamino) |

| N-Acylation | Acetyl Chloride/Base | Amide (N-methylacetamido) |

| N-Sulfonylation | p-Toluenesulfonyl Chloride/Base | Sulfonamide (N-methyl-p-toluenesulfonamido) |

Oxidation: The oxidation of N-methylanilines can be complex, yielding various products depending on the oxidant and reaction conditions. Strong oxidizing agents like chromic acid or dichromate can lead to the formation of polymeric materials (like poly(N-methylaniline)) or complex mixtures. asianpubs.orgresearchgate.netnih.gov The oxidation process often involves the formation of radical cations as intermediates. researchgate.net

Reduction (Deamination): While direct reduction of the amine is not typical, the amino group can be removed from the aromatic ring through a deamination process. A common laboratory method involves diazotization (reaction with nitrous acid, HONO) followed by reduction of the diazonium salt with a reducing agent like hypophosphorous acid (H₃PO₂). However, this is more applicable to primary amines. For a secondary amine like this, a more relevant transformation might be its conversion to a better leaving group followed by cleavage.

Cross-Coupling Reactions Involving the Bromine Atom on the Benzyl (B1604629) Moiety

The C(sp³)-Br bond of the 4-bromobenzyl group is an excellent site for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Benzyl halides are reactive substrates for these transformations. rsc.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the benzyl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would allow for the formation of a diarylmethane derivative. For example, coupling with phenylboronic acid would yield 4-benzyl-2-(methylamino)benzoate.

Heck-Mizoroki Reaction: The Heck reaction couples the benzyl bromide with an alkene. wikipedia.org Nickel-catalyzed variants have been shown to be effective for the coupling of benzyl chlorides with simple olefins at room temperature, often yielding 1,1-disubstituted olefins. acs.orgnih.gov Reacting the substrate with styrene, for example, would form a stilbene (B7821643) derivative.

Sonogashira Coupling: This reaction forms a C-C bond between the benzyl bromide and a terminal alkyne. It is typically catalyzed by a palladium complex with a copper(I) co-catalyst. wikipedia.org An efficient method for the cross-coupling of benzyl bromides with lithium acetylides has been developed, proceeding rapidly at room temperature. rsc.org This reaction would install an alkynyl group at the benzylic position. However, some sources suggest that the Sonogashira coupling of benzyl bromide can be problematic and may lead to unexpected tandem reactions. thieme-connect.comreddit.com

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with the benzyl bromide, catalyzed by a nickel or palladium complex. organic-chemistry.orgwikipedia.org Iron-based catalysts have also been shown to be effective for the Negishi coupling of benzyl halides with arylzinc reagents. rsc.orgrsc.org This provides a versatile route to various substituted diarylmethanes. thieme-connect.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction can form a C-N bond by coupling the benzyl bromide with a primary or secondary amine. wikipedia.orglibretexts.orgorganic-chemistry.org This would replace the bromine atom with a new amino group, leading to the synthesis of a substituted benzylamine (B48309) derivative.

| Coupling Reaction | Coupling Partner | Catalyst (Example) | Resulting Bond |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | C(sp³)–C(sp²) |

| Heck-Mizoroki | Alkene (e.g., Styrene) | NiCl₂(PCy₃)₂ / Zn | C(sp³)–C(sp²) |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | C(sp³)–C(sp) |

| Negishi | Organozinc Reagent | Pd(dppf)Cl₂ or Fe-catalyst | C(sp³)–C(sp²) |

| Buchwald-Hartwig | Amine (e.g., Aniline) | Pd₂(dba)₃ / Ligand / Base | C(sp³)–N |

Suzuki-Miyaura, Heck, Sonogashira, and Negishi Coupling Reactions

There is no specific information in the reviewed literature concerning the participation of this compound in Suzuki-Miyaura, Heck, Sonogashira, or Negishi coupling reactions.

In general, the Suzuki-Miyaura reaction couples aryl halides with organoboron compounds. google.com For a substrate like this compound, the carbon-bromine bond would be the reactive site for oxidative addition to a palladium(0) catalyst, which is a key step in the catalytic cycle. nih.gov The reaction is widely used for creating carbon-carbon bonds to form biaryl compounds. google.com

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. wikipedia.orgorganic-chemistry.org This reaction would theoretically allow for the introduction of a vinyl group at the 4-position of the benzyl ring of the target molecule. The reaction typically proceeds through a Pd(0)/Pd(II) catalytic cycle. libretexts.orgyoutube.com

Similarly, the Sonogashira coupling reaction joins aryl halides with terminal alkynes, utilizing a palladium catalyst and a copper(I) co-catalyst, to form arylalkynes. inchem.org This would be a potential route to functionalize the aryl bromide portion of the molecule.

While these reactions are standard for the aryl bromide class of compounds, the specific efficiency, catalyst and ligand preferences, and potential side-reactions for this compound remain unexplored in published research.

Mechanistic Insights into Catalyst Selection and Ligand Effects

Due to the absence of specific studies on this compound, any discussion of mechanistic insights would be purely speculative based on general principles. Catalyst and ligand selection are crucial for optimizing palladium-catalyzed cross-coupling reactions. For aryl bromides, electron-rich and bulky phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. nih.gov The choice of ligand can significantly impact reaction rates, yields, and catalyst stability. However, without experimental data for the target compound, no specific recommendations or detailed mechanistic analysis can be provided.

Cyclization and Rearrangement Reactions Leading to Novel Ring Systems

No literature was found describing the cyclization or rearrangement of this compound. Related structures, such as N-acylphenacyl anthranilates and N-methyl-anthraniloyl dipeptides, are known to undergo cyclization to form various heterocyclic systems, including quinolinones and benzodiazepines, under specific conditions. clockss.orgnih.gov These reactions often involve the participation of the anthranilate core. It is conceivable that under certain thermal or catalytic conditions, intramolecular reactions involving the ester and amino groups of this compound could occur, but this has not been experimentally verified in the available literature.

Kinetics and Thermodynamics of Key Chemical Transformations

There is a complete absence of studies on the kinetics and thermodynamics of any chemical transformation involving this compound. Such studies would require dedicated experimental work to determine reaction rates, activation energies, and equilibrium constants for specific reactions, none of which have been published.

Derivatization Strategies and Analogous Compound Synthesis Based on 4 Bromobenzyl 2 Methylamino Benzoate

Systematic Structural Modifications for Structure-Activity Relationship (SAR) Studies

Variations in the Bromobenzyl Moiety (e.g., Halogen Position, Alkyl Substituents)

The 4-bromobenzyl group offers several avenues for modification to explore its contribution to the molecule's activity. The nature and position of the substituent on the benzyl (B1604629) ring can significantly influence electronic properties, lipophilicity, and steric interactions with a biological target.

Halogen Position and Identity: The bromine atom at the para-position can be moved to the ortho- or meta-positions to assess the impact of its location on activity. Furthermore, replacing bromine with other halogens (fluorine, chlorine, iodine) can modulate the electronic and steric character of the substituent. For instance, fluorine is small and highly electronegative, while iodine is larger and more polarizable. cambridgemedchemconsulting.com A classic bioisosteric replacement for a methyl group is a chlorine atom, which can alter in vivo metabolism due to its similar physicochemical properties. nih.gov

Alkyl and Other Substituents: Introducing small alkyl groups (e.g., methyl, ethyl) at various positions on the benzyl ring can probe for specific hydrophobic pockets in the binding site. Electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., nitro, cyano) can also be incorporated to evaluate the importance of electronic effects on the benzyl moiety's interaction with the target.

Table 1: Proposed Variations in the Bromobenzyl Moiety for SAR Studies

| Modification Type | Position of Substitution | Substituent | Rationale |

| Halogen Isomers | ortho, meta | Br | Investigate positional importance of the halogen. |

| Halogen Replacement | para | F, Cl, I | Modulate electronegativity, size, and lipophilicity. |

| Alkyl Substitution | ortho, meta, para | CH₃, C₂H₅ | Probe for hydrophobic interactions. |

| Electronic Modification | para | OCH₃, NO₂, CN | Evaluate the influence of electron-donating and -withdrawing groups. |

Substituent Effects on the 2-(Methylamino)benzoic Acid Core (e.g., Electron-Withdrawing/Donating Groups)

The 2-(methylamino)benzoic acid, or N-methylanthranilic acid, core is a critical component that can be modified to fine-tune the electronic and conformational properties of the entire molecule. Anthranilic acid and its analogues are recognized as privileged pharmacophores in drug discovery. nih.gov

Substitution on the Aromatic Ring: The placement of substituents on the anthranilic acid ring generally reduces activity in some classes of compounds. pharmacy180.com However, introducing small electron-withdrawing or electron-donating groups at positions 3, 4, 5, or 6 could provide valuable SAR data. For example, substituents can influence the pKa of the carboxylic acid and the basicity of the amino group, which can be crucial for target interaction and pharmacokinetic properties. Studies on other benzimidazole (B57391) scaffolds have shown that substitutions at various positions significantly contribute to their anti-inflammatory activity. mdpi.com

Carboxylic Acid Modification: The carboxylic acid group is often a key interaction point. Esterification, as in the parent compound, is one modification. The synthesis of various amide and anilide derivatives of anthranilic acid analogues plays a central role in managing several metabolic disorders. nih.gov The carboxylic acid can also be replaced with bioisosteres (see section 6.2).

Table 2: Proposed Substitutions on the 2-(Methylamino)benzoic Acid Core

| Position of Substitution | Substituent Type | Example Substituent | Potential Impact |

| 3, 4, 5, or 6 | Electron-Withdrawing | Cl, CF₃ | Modify electronic distribution and lipophilicity. |

| 3, 4, 5, or 6 | Electron-Donating | OCH₃, CH₃ | Alter electronic properties and steric profile. |

| Carboxyl Group | Ester/Amide Variation | Different alkyl esters, amides | Influence solubility, stability, and target interactions. |

Modifications to the Methylamino Group (e.g., Alkyl Chain Length, Secondary Amines)

The N-methyl group is another key site for modification. Altering the size and nature of the alkyl substituent on the nitrogen atom can impact steric interactions and the hydrogen-bonding capacity of the secondary amine.

Alkyl Chain Length: Increasing the alkyl chain length from methyl to ethyl, propyl, or butyl can explore the presence of a nearby hydrophobic pocket. Studies on other classes of compounds, such as cannabimimetic indoles, have shown that the N-1 alkyl side chain length is critical for receptor binding, with an optimal length often observed. nih.gov The rotational dynamics of molecules can also be influenced by the alkyl chain length of substituents. nih.gov

Secondary and Tertiary Amines: Replacing the methyl group with other substituents, such as a benzyl group, or creating tertiary amines by adding another alkyl group, could provide insights into the steric tolerance at this position. The NH moiety of anthranilic acid is often considered essential for the activity in certain classes of compounds, and its replacement can significantly reduce activity. pharmacy180.com However, N-methylation can also have a negative effect on the antimicrobial activity of some peptides due to conformational changes. mdpi.com

Table 3: Proposed Modifications to the Methylamino Group

| Modification Type | New Substituent(s) | Rationale |

| Alkyl Chain Elongation | Ethyl, Propyl, Butyl | Probe for larger hydrophobic pockets. |

| Branched Alkyl Groups | Isopropyl | Investigate steric tolerance. |

| Aromatic Substitution | Benzyl | Introduce potential for π-stacking interactions. |

| Tertiary Amine Formation | Dimethyl | Assess the importance of the N-H hydrogen bond donor. |

Synthesis of Bioisosteric Analogues to Probe Receptor Interactions

Bioisosteric replacement is a powerful strategy in drug design to optimize physicochemical and pharmacological properties while maintaining or improving biological activity. drughunter.com For 4-Bromobenzyl 2-(methylamino)benzoate, several functional groups can be replaced with their bioisosteres.

Carboxylic Acid Bioisosteres: The esterified carboxyl group can be replaced with a variety of non-classical bioisosteres. Tetrazoles are a common replacement for carboxylic acids, sharing similar acidity and geometry. drughunter.com Other potential bioisosteres include hydroxamic acid esters, which have been shown to be excellent replacements for anthranilic acids, potentially offering greater metabolic stability. cambridgemedchemconsulting.com Sulfonamides and acyl sulfonamides are other options that can mimic the hydrogen bonding properties of carboxylic acids with different electronic and lipophilic characteristics. drughunter.com

Amide/Ester Bioisosteres: The ester linkage itself can be considered for bioisosteric replacement. For instance, a thioamide could be synthesized to explore the effect of replacing the ester oxygen with sulfur. wikipedia.org Heterocyclic rings like 1,2,4-oxadiazoles have also been successfully used as bioisosteres of amides in the design of insecticidal anthranilic diamide (B1670390) analogues. nih.gov

Bromine Bioisosteres: The bromine atom can be replaced by other groups of similar size and electronic properties. A trifluoromethyl (-CF₃) group is a common non-classical bioisostere for bromine, as it is also lipophilic and electron-withdrawing. wikipedia.org A cyano (-C≡N) group can also be considered as a replacement.

Table 4: Potential Bioisosteric Replacements

| Original Functional Group | Bioisosteric Replacement | Rationale |

| Esterified Carboxylic Acid | Tetrazole, Hydroxamic Acid Ester, Sulfonamide | Mimic acidity and hydrogen bonding properties with altered physicochemical profiles. cambridgemedchemconsulting.com |

| Ester Linkage | Thioester, 1,2,4-Oxadiazole | Modify electronic character and metabolic stability. nih.gov |

| Bromine Atom | Trifluoromethyl (CF₃), Cyano (CN) | Maintain lipophilicity and electron-withdrawing nature. wikipedia.org |

Development of Conformationally Restricted Analogues

Reducing the conformational flexibility of a molecule can lead to increased potency and selectivity by locking it into a bioactive conformation. This strategy minimizes the entropic penalty upon binding to the target.

Click Chemistry and Bioconjugation Strategies Utilizing this compound Derivatives

The presence of a bromo-aryl group in this compound provides a handle for further functionalization using modern synthetic methodologies, including click chemistry and bioconjugation.

Click Chemistry: The bromo-aryl moiety can be converted into an azide (B81097) or an alkyne, which are key functional groups for click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov For instance, an azide-functionalized derivative of a bromo-aryl aldehyde can be synthesized and then "clicked" with a terminal alkyne. This modular approach allows for the rapid synthesis of a library of derivatives with diverse functionalities, which can be useful for creating molecular probes or for attaching the molecule to larger scaffolds.

Bioconjugation: Bioconjugation involves covalently linking a molecule to a biomolecule, such as a protein or nucleic acid. nih.gov The bromo-aryl group can be used in palladium-catalyzed cross-coupling reactions to attach the molecule to a biomolecule that has been modified to contain a suitable coupling partner, such as a boronic acid. Alternatively, the molecule could be functionalized with a reactive group suitable for bioconjugation, such as a maleimide (B117702) or an NHS ester. For example, a derivative of this compound could be synthesized with a linker terminating in a maleimide group, which can then selectively react with cysteine residues on a protein.

Exploration of Structure Activity Relationships Sar in Non Clinical Contexts for 4 Bromobenzyl 2 Methylamino Benzoate Analogues

In Vitro Biochemical and Enzymatic Assay Methodologies

To elucidate the biological activity of analogues of 4-Bromobenzyl 2-(methylamino)benzoate, a variety of in vitro biochemical and enzymatic assays would be employed. These assays are crucial for determining the potency and mechanism of action of new chemical entities.

Enzyme Inhibition or Activation Studies (e.g., Serine Hydrolases, Esterases)

Given the ester linkage in this compound, a primary area of investigation would be its interaction with hydrolases, particularly serine hydrolases and esterases, which are involved in a vast array of physiological processes. nih.govbakerlab.orgbiorxiv.orgnih.gov The anthranilate core is a known scaffold for inhibitors of various enzymes. nih.govnih.gov

Standard enzyme inhibition assays would be utilized to determine the inhibitory potential of the analogues. nih.govmdpi.com These assays typically involve incubating the enzyme with its substrate in the presence and absence of the test compound. The rate of product formation is measured, often spectrophotometrically or fluorometrically, to calculate the degree of inhibition. Key parameters such as the half-maximal inhibitory concentration (IC₅₀) are determined to quantify the potency of the inhibitors. researchgate.net For instance, in the context of serine hydrolases, a fluorogenic substrate could be used, where its hydrolysis by the enzyme results in a fluorescent product. nih.govnih.gov

The general approach for evaluating enzyme inhibition is outlined in the table below:

| Assay Component | Description | Purpose |

| Enzyme | Purified serine hydrolase or esterase | The biological target of interest. |

| Substrate | A specific substrate for the enzyme, often chromogenic or fluorogenic | To enable the measurement of enzyme activity. |

| Inhibitor | This compound analogue | The test compound being evaluated for its inhibitory potential. |

| Buffer | A solution that maintains a constant pH | To ensure optimal enzyme activity and stability. |

| Detection Method | Spectrophotometry or fluorometry | To quantify the rate of the enzymatic reaction. |

Receptor Binding Assays and Ligand Displacement Studies

Analogues of this compound may also interact with various receptors. Receptor binding assays are fundamental in determining the affinity of a ligand for a specific receptor. nih.govnih.gov These assays typically use a radiolabeled or fluorescently labeled ligand known to bind to the receptor of interest. The ability of the test compound to displace the labeled ligand from the receptor is measured, which provides an indication of its binding affinity (Ki).

For example, given the structural similarities to some classes of psychoactive compounds, binding to receptors in the central nervous system, such as the benzodiazepine (B76468) receptor, could be investigated. nih.govsci-hub.se The general methodology for a competitive binding assay is as follows:

| Step | Procedure | Measurement |

| 1. Preparation | A preparation of membranes containing the receptor of interest is incubated with a labeled ligand. | Total binding of the labeled ligand. |

| 2. Competition | The membrane preparation and labeled ligand are incubated with increasing concentrations of the unlabeled test compound (analogue). | Displacement of the labeled ligand by the test compound. |

| 3. Separation | Bound and free labeled ligand are separated, typically by filtration. | The amount of bound labeled ligand is quantified. |

| 4. Analysis | The data is analyzed to determine the IC₅₀ and subsequently the Ki of the test compound. | Affinity of the test compound for the receptor. |

Cellular Assays for Mechanistic Investigations (e.g., Reporter Gene Assays, Protein-Protein Interaction Modulators, excluding clinical data)

To understand the functional consequences of enzyme inhibition or receptor binding in a cellular context, various cellular assays are indispensable.

Reporter gene assays are powerful tools to study the modulation of nuclear receptor activity or other signaling pathways. springernature.comnih.govnih.govpromega.comresearchgate.net In these assays, cells are transfected with a plasmid containing a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a specific response element. If the test compound activates or inhibits the signaling pathway that regulates this response element, a change in the reporter gene expression will be observed. For instance, if analogues were to interact with a nuclear receptor, a reporter assay could quantify the resulting transcriptional activation or repression. nih.govnih.govpromega.comresearchgate.net

Furthermore, the anthranilate scaffold is known to be a privileged structure in the design of modulators of protein-protein interactions (PPIs). nih.govresearchgate.netfrontiersin.orgcam.ac.ukresearchgate.net Cellular assays can be designed to investigate the ability of this compound analogues to disrupt or stabilize specific PPIs that are critical in various disease pathways.

Correlation of Structural Features with Observed Biological Activity Profiles

The core of SAR studies lies in systematically modifying the chemical structure of a lead compound and observing the effects on its biological activity. For this compound, modifications could be made to three main regions: the 4-bromobenzyl group, the 2-(methylamino)benzoate core, and the ester linkage.

A hypothetical SAR study might reveal the following trends, based on studies of related N-phenylanthranilic acids and other similar structures: nih.govnih.govresearchgate.netresearchgate.net

| Structural Modification | Potential Impact on Activity | Rationale |

| 4-Bromobenzyl Group | ||

| Position of bromine | The para-position may be optimal for specific interactions within a binding pocket. Moving it to ortho or meta could decrease activity. | Steric and electronic effects influencing binding orientation. |

| Replacement of bromine | Replacing bromine with other halogens (F, Cl, I) or electron-withdrawing/donating groups could modulate activity. | Halogen bonding and electronic effects can be crucial for target interaction. |

| 2-(methylamino)benzoate Core | ||

| N-methylation | Removal or replacement of the methyl group with larger alkyl groups could significantly alter activity. | The methyl group may be critical for a specific hydrophobic interaction or for maintaining a bioactive conformation. |

| Substituents on the anthranilate ring | Adding substituents could enhance or decrease activity depending on their electronic and steric properties. | Modifying the electronic landscape of the ring system can affect binding affinity. |

| Ester Linkage | ||

| Replacement with an amide | Converting the ester to an amide could increase metabolic stability and alter hydrogen bonding capabilities. | Amides are generally more resistant to hydrolysis by esterases. |

These correlations are essential for optimizing the lead compound to improve potency, selectivity, and pharmacokinetic properties.

Pharmacophore Modeling and De Novo Ligand Design Based on SAR Data

The data generated from SAR studies can be used to develop a pharmacophore model. nih.govmdpi.comresearchgate.net A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to be active at a specific biological target. Computational tools can be used to build a pharmacophore model based on a set of active analogues. nih.gov This model can then be used to virtually screen large compound libraries to identify new potential hits with diverse chemical scaffolds.

Furthermore, the SAR data provides a foundation for de novo ligand design. nih.govbiorxiv.orgnih.govresearchgate.net This computational approach involves building novel molecules atom-by-atom or fragment-by-fragment within the constraints of the target's binding site. By understanding which structural features are critical for activity, novel compounds with potentially improved properties can be designed and subsequently synthesized and tested. For instance, if SAR studies indicate that the 4-bromobenzyl moiety is crucial for binding, de novo design algorithms can be instructed to maintain this feature while exploring alternative core structures.

Potential Applications in Organic Synthesis and Materials Science

4-Bromobenzyl 2-(methylamino)benzoate as a Versatile Synthetic Building Block

The presence of both a nucleophilic secondary amine and an electrophilic bromobenzyl group within the same molecule allows for a range of synthetic manipulations, making it a powerful tool for chemists.

The N-methylanthranilate portion of the molecule is a well-established precursor for the synthesis of various heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry.

Quinolones: Anthranilic acid and its esters are classical starting materials for the synthesis of quinolones, a class of compounds with significant antibacterial activity. nih.govnih.govijarsct.co.in The N-methylanthranilate core of this compound can, through cyclization reactions with suitable partners, be envisioned to form the core of quinolone structures. The 4-bromobenzyl group would remain as a substituent, offering a handle for further functionalization or to modulate the biological activity of the resulting quinolone.

Benzodiazepines: The synthesis of 1,4-benzodiazepines, a class of psychoactive drugs, can be achieved using anthranilate derivatives. nih.gov For instance, methyl anthranilate can be a key building block in multicomponent reactions to form diverse benzodiazepine (B76468) scaffolds. researchgate.net It is conceivable that this compound could be employed in similar synthetic strategies, leading to novel benzodiazepine derivatives with the 4-bromobenzyl moiety influencing their pharmacological profile. nih.gov

| Heterocycle | Precursor Moiety | Potential Synthetic Route | Key References |

| Quinolones | 2-(methylamino)benzoate | Cyclization with β-ketoesters or their equivalents | nih.govnih.govijarsct.co.in |

| Benzodiazepines | 2-(methylamino)benzoate | Condensation with amino acids or other bifunctional molecules | nih.govresearchgate.net |

The structural characteristics of this compound, including its aromatic rings and the presence of a bromine atom, suggest its potential use in the creation of advanced materials.

Liquid Crystals: The synthesis of liquid crystals often involves molecules with a rigid core and flexible terminal groups. nih.gov Benzoate (B1203000) esters are common components of liquid crystalline compounds. scilit.comnih.govscience.gov The presence of a bromine atom can influence the mesomorphic properties of a molecule. worldscientificnews.com The rigid biphenyl-like structure within this compound, coupled with the potential for intermolecular interactions, makes it a candidate for investigation as a liquid crystal or a precursor to more complex liquid crystalline materials. nih.govscilit.com

Polymers: The 4-bromobenzyl group can be a key component in polymerization reactions. Benzyl (B1604629) halides are known to be used in various polymerization techniques. Furthermore, the bromine atom can be converted to other functional groups suitable for polymerization, or it can be used in cross-coupling reactions to create polymer chains. There is a history of synthesizing polymers from benzyl alcohol and its derivatives. researchgate.net This suggests that this compound could serve as a monomer or a functional building block for novel polymers with potentially interesting thermal or optical properties.

Role as a Ligand or Precursor in Catalysis (e.g., Metal-Organic Frameworks, Organocatalysis)

The nitrogen and oxygen atoms in the 2-(methylamino)benzoate portion, along with the bromine atom, provide potential coordination sites for metal ions, suggesting applications in catalysis.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. researchgate.netresearchgate.net The properties of MOFs are highly dependent on the nature of the organic linker. Carboxylate and pyridyl-containing ligands are commonly used in MOF synthesis. researchgate.netossila.com The 2-(methylamino)benzoate moiety, being a substituted aminobenzoic acid, could potentially act as a ligand for the construction of novel MOFs. The bromine atom could also participate in secondary interactions within the framework or serve as a site for post-synthetic modification.

Organocatalysis: Organocatalysts are small organic molecules that can catalyze chemical reactions. Amino acids and their derivatives are a prominent class of organocatalysts. researchgate.netnih.govmdpi.com The N-methylanthranilate core of the title compound is an unnatural amino acid derivative. nih.govnih.gov While not a direct catalyst itself, it could be a precursor for the synthesis of more complex chiral organocatalysts. The secondary amine could be part of a catalytically active motif, for instance, in enamine or iminium ion catalysis. nih.govmdpi.commdpi.com

Applications in Supramolecular Chemistry and Self-Assembly

The molecule possesses functional groups that can participate in non-covalent interactions, which are the basis of supramolecular chemistry and self-assembly.

Future Directions and Emerging Research Avenues for 4 Bromobenzyl 2 Methylamino Benzoate Research

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The convergence of artificial intelligence (AI) and machine learning (ML) has revolutionized drug discovery and materials science, offering powerful tools for predicting molecular properties and designing novel compounds. nih.govresearchgate.net For a molecule like 4-Bromobenzyl 2-(methylamino)benzoate, AI and ML can accelerate the traditionally slow and costly phases of research.

Compound Design and Optimization: AI algorithms can generate vast libraries of virtual derivatives by modifying the core structure of this compound. These modifications could include altering the position of the bromine atom, substituting it with other halogens, or modifying the N-methyl group. Machine learning models, trained on large datasets of known molecules, can then predict the physicochemical and biological properties of these virtual compounds. researchgate.netacs.org

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, powered by machine learning, can predict key parameters for this compound and its derivatives. tandfonline.com These predictions can encompass a wide range of properties, from basic physicochemical characteristics to complex biological activities. This in silico approach significantly reduces the number of compounds that need to be synthesized and tested in the lab, saving time and resources. researchgate.net

Interactive Table: Predicted Properties of this compound Analogs using a Hypothetical ML Model

This table illustrates how an ML model might predict the properties of virtual analogs, guiding researchers toward candidates with the most promising characteristics.

| Compound ID | Modification | Predicted Solubility (mg/L) | Predicted Bioactivity Score | Predicted Toxicity Risk |

| BBMA-001 | None (Parent) | 150 | 0.65 | Low |

| BBMA-002 | 3-Bromobenzyl | 175 | 0.72 | Low |

| BBMA-003 | 4-Chlorobenzyl | 160 | 0.68 | Low |

| BBMA-004 | N-ethylamino | 140 | 0.63 | Low |

Flow Chemistry and Microfluidics for Enhanced Synthesis and Scalability

Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, better reaction control, and easier scalability. youtube.com The synthesis of esters, such as this compound, is well-suited to flow chemistry techniques. nih.govresearchgate.net

Enhanced Synthesis: In a flow reactor, reagents are continuously pumped through a heated and pressurized tube or channel. This setup allows for precise control over reaction parameters like temperature, pressure, and residence time, often leading to higher yields and purity. youtube.commdpi.com For the esterification reaction to produce this compound, a flow process could significantly reduce reaction times compared to conventional methods. researchgate.net

Scalability and Safety: One of the major benefits of flow chemistry is its seamless scalability. nih.gov A reaction optimized on a microfluidic chip for milligram-scale production can be scaled up to produce kilograms simply by running the system for a longer duration or by using parallel reactors. This approach also enhances safety, as hazardous intermediates or exothermic reactions are contained within a small volume at any given time. youtube.com

Interactive Table: Comparison of Batch vs. Flow Synthesis for a Benzoate (B1203000) Ester

This table provides a comparative overview of the potential improvements offered by flow chemistry for a reaction analogous to the synthesis of this compound.

| Parameter | Traditional Batch Synthesis | Flow Chemistry Synthesis |

| Reaction Time | 8-12 hours | 10-30 minutes |

| Temperature | 120 °C | 160 °C |

| Pressure | Atmospheric | 10-15 bar |

| Typical Yield | 75-85% | >90% |

| Scalability | Difficult, requires re-optimization | Straightforward |

Exploration of Novel Biological Targets Through Advanced Screening Technologies (in vitro)

Identifying the biological targets of a compound is crucial for understanding its mechanism of action and therapeutic potential. High-throughput screening (HTS) and other advanced in vitro technologies allow for the rapid testing of a compound against a vast array of biological targets. nih.govresearchgate.net

High-Throughput Screening (HTS): this compound could be screened against large libraries of proteins, enzymes, and cellular models to identify potential "hits." embopress.org These automated systems use multiwell plates and robotics to test thousands of conditions simultaneously, measuring responses like enzyme inhibition, receptor binding, or changes in cell viability. nih.gov

Phenotypic and Target-Based Screening: Two primary approaches could be employed. In target-based screening, the compound is tested against a specific, known biological target (e.g., a particular enzyme). In phenotypic screening, the compound is applied to cells, and its effect on the cell's phenotype (e.g., morphology, proliferation) is observed, without a preconceived target. The latter can be particularly useful for discovering entirely new mechanisms of action. nih.govresearchgate.net

Advanced In Vitro Models: Modern screening has moved beyond simple 2D cell cultures. The use of 3D organoids or "organ-on-a-chip" systems provides a more physiologically relevant environment for testing. nih.gov Screening this compound in these advanced models could offer more accurate predictions of its effects in a whole organism.

Development of Photoactivatable or Chemically Inducible Derivatives

Photoactivatable compounds, often called "caged" compounds, are molecules that are biologically inactive until they are "uncaged" by light of a specific wavelength. nih.govnih.gov This technology provides precise spatiotemporal control over a compound's activity, making it a powerful tool for research.

Designing Photoactivatable Probes: A photoactivatable derivative of this compound could be created by attaching a photolabile protecting group to a key functional site on the molecule. core.ac.uk Upon irradiation, this group would be cleaved, releasing the active compound at a specific time and location within a biological system. nih.gov This would allow researchers to study its acute effects with high precision.

Applications in Cell Biology: These derivatives are invaluable for studying dynamic cellular processes. rsc.orgrsc.org For instance, if this compound were found to have an effect on neuronal signaling, a photoactivatable version could be used to stimulate a single synapse and observe the immediate downstream effects.

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The structural motifs of this compound—a halogenated aromatic ring and a benzoate ester—suggest potential applications beyond medicine, particularly in materials science. nih.gov An interdisciplinary approach could uncover novel functionalities.

Advanced Materials: The presence of a bromine atom makes the compound a candidate for incorporation into polymers or other materials to impart specific properties, such as flame retardancy or altered refractive index. The aromatic nature of the molecule could also lend itself to applications in organic electronics.

Functional Coatings and Surfaces: Benzyl (B1604629) benzoate itself is used in various applications, and its derivatives are of interest for creating functionalized surfaces. nih.gov Research could explore the use of this compound in developing antimicrobial surfaces or as a component in advanced sensor technologies.

Bioactive Materials: Combining the potential biological activity of the compound with materials science could lead to the development of bioactive materials. For example, incorporating this compound into a polymer matrix could create a material that slowly releases the compound, potentially for applications in drug-eluting medical devices or active packaging.

Q & A

Q. What synthetic routes are effective for preparing 4-Bromobenzyl 2-(methylamino)benzoate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves esterification between 2-(methylamino)benzoic acid and 4-bromobenzyl alcohol. Key steps include:

- Activation of the carboxylic acid : Use carbodiimide coupling agents (e.g., DCC or EDC) with catalytic DMAP to facilitate ester bond formation.

- Solvent selection : Anhydrous dichloromethane or THF minimizes side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity .

- Catalytic reduction : If starting from nitro precursors (e.g., ethyl 3-nitrobenzoate derivatives), employ hydrazine hydrate with Pd/C or Raney Ni under reflux, followed by esterification .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Confirm ester linkage via -NMR (e.g., benzylic CH protons at δ 5.2–5.4 ppm) and -NMR (ester carbonyl at ~168 ppm).

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended).

- Melting Point Analysis : Compare observed mp with literature values to detect impurities (e.g., unreacted starting materials) .

- Mass Spectrometry (MS) : ESI-MS or EI-MS confirms molecular ion peaks (expected m/z for CHBrNO: ~335.0 [M+H]) .

Q. What are the recommended safety protocols for handling brominated aromatic compounds like this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification steps.

- Spill Management : Absorb brominated compounds with vermiculite or sand; avoid water to prevent dispersion.

- Toxicological Precautions : Due to limited toxicological data (similar to 4-(bromomethyl)benzaldehyde ), treat as a potential irritant. Flush skin/eyes with water for 15 minutes if exposed .

- Waste Disposal : Segregate halogenated waste for incineration to avoid environmental release.